molecular formula C11H17N B1217230 1-Mesitylethanamine CAS No. 76808-14-5

1-Mesitylethanamine

Cat. No.: B1217230
CAS No.: 76808-14-5
M. Wt: 163.26 g/mol
InChI Key: LVIICDKJNNIEQG-UHFFFAOYSA-N
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Description

1-Mesitylethanamine (CAS No. 76808-14-5) is an organic compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . Structurally, it consists of an ethanamine backbone (CH₃CH₂NH₂) substituted with a mesityl group (2,4,6-trimethylphenyl) at the α-carbon. The mesityl group introduces significant steric bulk and electron-donating methyl substituents, which influence the compound’s physicochemical properties, such as lipophilicity and basicity.

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIICDKJNNIEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998128
Record name 1-(2,4,6-Trimethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76808-14-5
Record name alpha-(2,4,6-Trimethylphenyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4,6-Trimethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Mesitylethanamine can be synthesized through several methods. One common synthetic route involves the alkylation of mesitylene with ethylamine. This reaction typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of mesitylene and ethylamine into the reactor, where they undergo a catalytic reaction. The product is then purified through distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Mesitylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-Mesitylethanamine finds applications across several scientific domains:

Chemistry

  • Chiral Building Block : It is utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its chiral nature allows for the creation of enantiomerically pure compounds.
  • Synthetic Routes : Common methods for synthesizing this compound include alkylation reactions using mesitylene and ethylamine under catalytic conditions. This compound can undergo various chemical reactions such as oxidation to form amides or nitriles, reduction to primary amines, and nucleophilic substitution reactions.

Biology

  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit aspartic proteases, such as endothiapepsin. The mechanism involves hydrogen bonding interactions with critical residues in the enzyme's active site, demonstrating potential therapeutic applications.
  • Ligand in Biochemical Assays : It serves as a ligand in various biochemical assays, aiding in the study of enzyme-substrate interactions.

Medicine

  • Pharmacological Properties : The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities. Its ability to modulate enzyme activity positions it as a candidate for drug development.

Industry

  • Specialty Chemicals Production : this compound is used as an intermediate in the synthesis of specialty chemicals, polymers, and resins. Its unique properties make it suitable for various industrial applications.

Case Studies and Experimental Data

Recent studies have focused on synthesizing bioisosteres of this compound to enhance its biological activity and stability. Below is a summary table highlighting key findings from relevant research:

StudyFocusFindings
Dainshefsky's DienesAsymmetric SynthesisDemonstrated that 1-Mesitylethylamine acts as a novel chiral auxiliary with significant efficacy in asymmetric synthesis.
Biochemical AssaysEnzyme InhibitionFound that certain derivatives exhibit IC₅₀ values in the micromolar range against endothiapepsin, indicating strong inhibitory activity.
Fluorescence-Based AssaysBiochemical ActivityAdapted assays revealed varying degrees of inhibition among derivatives, showcasing their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Mesitylethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic pathways, where the compound influences the biochemical processes within cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol)
1-Mesitylethanamine 76808-14-5 C₁₁H₁₇N 2,4,6-Trimethylphenyl, primary amine 163.26
1-(3-Chlorophenyl)-N-methylethanamine 149529-99-7 C₉H₁₂ClN 3-Chlorophenyl, N-methylamine 169.65
R-(+)-1-(Naphthyl)ethylamine 3886-70-2 C₁₂H₁₃N 1-Naphthyl, primary amine 171.24
(R)-N-Methyl-1-phenylethanamine - C₉H₁₃N Phenyl, N-methylamine 135.21

Key Observations :

  • Steric Effects : The mesityl group in this compound provides greater steric hindrance compared to phenyl or naphthyl groups in other analogs. This reduces reactivity in nucleophilic reactions but enhances stability in hydrophobic environments .
  • Electronic Effects : The electron-donating methyl groups in the mesityl substituent increase the amine’s basicity compared to electron-withdrawing groups (e.g., chloro in 1-(3-Chlorophenyl)-N-methylethanamine) .

Physicochemical Properties

Property This compound 1-(3-Chlorophenyl)-N-methylethanamine R-(+)-1-(Naphthyl)ethylamine (R)-N-Methyl-1-phenylethanamine
Lipophilicity (LogP) High (estimated) Moderate (Cl substituent) High (naphthyl group) Moderate (phenyl group)
Basicity (pKa) ~10.5 (estimated) ~9.8 (due to Cl) ~10.2 ~9.5
Solubility Low in water Low in water Very low in water Moderate in organic solvents

Notes:

  • The high lipophilicity of this compound and R-(+)-1-(Naphthyl)ethylamine suggests better membrane permeability, which is advantageous in drug design .

Pharmacological and Toxicological Considerations

  • Receptor Targeting : Phenethylamine derivatives, such as (R)-N-Methyl-1-phenylethanamine, are explored in medicinal chemistry for their affinity toward adrenergic and dopaminergic receptors . The mesityl group may confer selectivity toward hydrophobic binding pockets.
  • Toxicity : Safety data for naphthyl-substituted amines (e.g., R-(+)-1-(Naphthyl)ethylamine) highlight risks of skin/eye irritation and systemic toxicity, suggesting similar precautions for this compound .

Biological Activity

1-Mesitylethanamine, also known as 2-mesityl-2-aminoethanol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. Its structural features allow it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Inhibition of Aspartic Proteases

Research has indicated that this compound derivatives can inhibit aspartic proteases, such as endothiapepsin. The inhibition mechanism involves the formation of hydrogen bonds between the amino group of the compound and critical residues in the enzyme's active site. For instance, studies have shown that certain derivatives exhibit IC₅₀ values in the micromolar range, suggesting significant inhibitory activity against these enzymes .

Case Studies and Experimental Data

A variety of studies have investigated the biological activities of compounds related to this compound. Below is a summary table of key findings from relevant research:

StudyCompoundBiological ActivityIC₅₀ ValueMechanism
This compound derivativeAspartic protease inhibition12.8 µMH-bonding with active site residues
Mesityl derivativesAntibacterial activityVaries by strainDisruption of cell wall synthesis
Enaminone derivativesAntioxidant activityNot specifiedScavenging free radicals

Research Findings

Recent studies have focused on synthesizing bioisosteres of this compound to enhance its biological activity and stability. These modifications aim to improve binding affinity and reduce susceptibility to hydrolysis, thereby increasing the therapeutic potential of these compounds.

Fluorescence-Based Assays

Fluorescence-based assays adapted from HIV-protease assays have been employed to evaluate the biochemical activity of this compound derivatives. These assays indicate varying degrees of inhibition against target enzymes, providing insight into their potential therapeutic applications .

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